molecular formula C13H17LiN2O4 B2417294 Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate CAS No. 2228307-08-0

Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate

Cat. No. B2417294
CAS RN: 2228307-08-0
M. Wt: 272.23
InChI Key: XRMBPPMZSBCUJJ-UHFFFAOYSA-M
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Description

The compound is known by its IUPAC name: lithium 2- (3- (((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4.Li/c1-11 (2,3)17-10 (16)12-4-8-5-13 (6-8)7-9 (14)15;/h8H,4-7H2,1-3H3, (H,12,16) (H,14,15);/q;+1/p-1 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 264.23 . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Boron Reagents in Suzuki–Miyaura Coupling

The compound can act as a boron reagent in Suzuki–Miyaura cross-coupling reactions. This widely-applied transition metal-catalyzed process forms carbon–carbon bonds. Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate contributes to the construction of complex organic frameworks, making it essential in medicinal chemistry and materials science .

Rechargeable Lithium Organic Batteries

Researchers have explored lithium tetracarboxylates, including this compound, for improving the charging/discharging capacity in rechargeable lithium organic batteries. These materials offer potential advantages over traditional lithium-ion batteries, such as enhanced safety and sustainability .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

lithium;2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4.Li/c1-13(2,3)19-12(18)15-8-10-6-9(4-5-14-10)7-11(16)17;/h4-6H,7-8H2,1-3H3,(H,15,18)(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMBPPMZSBCUJJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NCC1=NC=CC(=C1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17LiN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate

CAS RN

2228307-08-0
Record name lithium(1+) 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate
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